An In-Depth Technical Guide to the Structure of Azido-PEG6-CH2COOH
An In-Depth Technical Guide to the Structure of Azido-PEG6-CH2COOH
Introduction
Azido-PEG6-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker extensively utilized in bioconjugation, drug delivery systems, and nanotechnology. Its structure is meticulously designed to provide a versatile platform for covalently linking different molecular entities. This guide elucidates the molecular architecture of Azido-PEG6-CH2COOH, detailing its functional components and their significance in scientific research and development.
Molecular Structure and Functional Components
Azido-PEG6-CH2COOH is comprised of three key functional moieties: a terminal azido group (N₃), a hexaethylene glycol (PEG6) spacer, and a carboxymethyl (-CH₂COOH) group. This trifunctional arrangement imparts unique chemical reactivity and physical properties to the molecule.
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Azido Group (N₃): Positioned at one terminus, the azido group is a cornerstone of "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions are highly efficient, specific, and biocompatible, enabling the straightforward conjugation of the PEG linker to molecules bearing alkyne, BCN, or DBCO functionalities.[2][3]
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Hexaethylene Glycol (PEG6) Spacer: The core of the molecule is a chain of six repeating ethylene glycol units. This PEG spacer is critical for several reasons:
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Increased Solubility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the molecule and any conjugate it is attached to.[4]
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Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is a well-established method to increase the stability of proteins and peptides, while also reducing their immunogenicity.[5]
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Flexible Spacer: The length and flexibility of the PEG6 chain act as a spacer arm, mitigating steric hindrance between the conjugated molecules and preserving their biological activity.
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Carboxymethyl Group (-CH₂COOH): At the opposite end of the PEG chain is a carboxylic acid functional group. This group can be activated to form a stable amide bond with primary amine groups found in proteins, peptides, and other amine-containing molecules. This reaction is typically facilitated by activating agents such as EDC or HATU.
Quantitative Data
The physicochemical properties of Azido-PEG6-CH2COOH are summarized in the table below. Note that slight variations in molecular weight and formula may exist between different commercial sources.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇N₃O₈ | |
| Molecular Weight | 365.38 g/mol | |
| CAS Number | 880129-82-8 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Appearance | Varies (often a solid or oil) | |
| Storage Conditions | Recommended at -20°C for long-term storage |
Note: Some sources may cite a different molecular formula and weight, such as C₁₅H₂₉N₃O₈ and 379.41 g/mol , respectively, for a related compound sometimes referred to as Azido-PEG6-acid. It is crucial to verify the specific structure from the supplier.
Logical Structure and Reactivity
The logical relationship between the functional groups of Azido-PEG6-CH2COOH dictates its utility as a crosslinking agent. The diagram below illustrates this relationship, showcasing the distinct reactive ends and the central spacer unit.
Caption: Logical structure of Azido-PEG6-CH2COOH.
Experimental Protocols: General Methodologies for Bioconjugation
The bifunctional nature of Azido-PEG6-CH2COOH allows for two distinct conjugation strategies. The following are generalized protocols for its use.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid terminus to a primary amine-containing molecule (e.g., a protein).
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Dissolution: Dissolve Azido-PEG6-CH2COOH in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
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Activation: Add an activating agent (e.g., a 1.1 to 1.5 molar excess of EDC/NHS or HATU) to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form an active ester.
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Conjugation: Add the amine-containing molecule, dissolved in a suitable buffer (typically a phosphate or bicarbonate buffer with a pH of 7.2-8.5), to the activated PEG linker solution.
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Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion or ion-exchange chromatography) to remove unreacted reagents.
Protocol 2: Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azido group and an alkyne-functionalized molecule.
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Reagent Preparation:
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Dissolve the azido-PEGylated molecule (from Protocol 1) in a suitable solvent mixture (e.g., water/t-butanol).
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Dissolve the alkyne-containing molecule in the same solvent.
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Prepare fresh solutions of a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA).
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Reaction Mixture: Combine the azido-PEGylated molecule and the alkyne-containing molecule. Add the copper(I) source and ligand to catalyze the reaction.
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Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
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Purification: Purify the final conjugate using methods like dialysis, size exclusion chromatography, or affinity chromatography to remove the copper catalyst and other byproducts.
Applications in Research and Drug Development
Azido-PEG6-CH2COOH is a valuable tool in various advanced applications:
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PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.
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Drug Delivery: It is used to conjugate drugs to targeting ligands or nanoparticles, improving their solubility, stability, and pharmacokinetic profiles.
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Surface Modification: The linker can be used to modify surfaces for cell culture or to create functional coatings on materials.
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Peptide and Protein Modification: It enables the site-specific modification of peptides and proteins for various research purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG6-acid, 361189-66-4 | BroadPharm [broadpharm.com]
- 3. N3-PEG6-COOH, 361189-66-4, Azide-PEG6-Acid [biochempeg.com]
- 4. Azido-PEG6-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 5. Azido-PEG6-CH2COOH Of Azido PEG Is For New Drug Conjugation CAS:880129-82-8 [m.polyethyleneglycolpeg.com]
